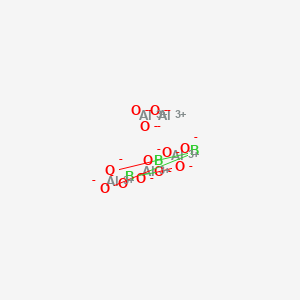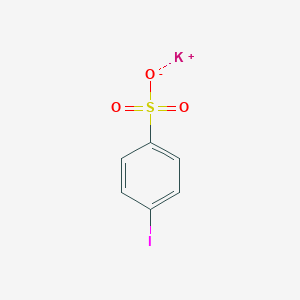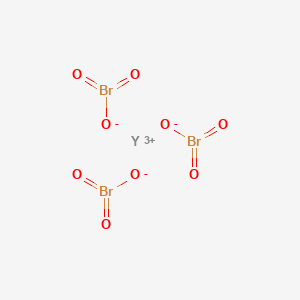
Yttrium tribromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium tribromate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a rare earth metal compound that is composed of yttrium, bromine, and oxygen. The chemical formula for yttrium tribromate is YBr3O9. Yttrium tribromate is a white crystalline powder that is soluble in water and has a high melting point of 350°C.
Mécanisme D'action
The mechanism of action of yttrium tribromate is not well understood. However, it is believed that it acts as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules. This property makes yttrium tribromate an effective catalyst for various chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of yttrium tribromate. However, it is known that yttrium is an essential element for human health. It plays a vital role in bone formation and maintenance, and it is also involved in various metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using yttrium tribromate in lab experiments is its high purity. Yttrium tribromate can be synthesized with high purity, which makes it an ideal chemical for various experiments. Another advantage is its stability. Yttrium tribromate is a stable compound that can be stored for long periods without degradation.
One of the limitations of using yttrium tribromate in lab experiments is its high cost. Yttrium is a rare earth metal, which makes yttrium tribromate an expensive chemical to produce. Another limitation is its limited solubility. Yttrium tribromate has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on yttrium tribromate. One area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the exploration of new applications for yttrium tribromate in the fields of catalysis, materials science, and biomedical imaging. Additionally, more research is needed to understand the mechanism of action of yttrium tribromate and its potential effects on human health.
Méthodes De Synthèse
The synthesis of yttrium tribromate can be achieved through various methods. One of the most common methods is the reaction of yttrium oxide with bromine in the presence of water. The reaction produces yttrium tribromate and hydrobromic acid. Another method involves the reaction of yttrium hydroxide with bromic acid. The reaction produces yttrium tribromate and water.
Applications De Recherche Scientifique
Yttrium tribromate has been extensively studied for its potential applications in various scientific fields. In the field of materials science, yttrium tribromate has been used as a precursor for the synthesis of yttrium oxide nanoparticles. Yttrium oxide nanoparticles have potential applications in the fields of catalysis, electronics, and biomedical imaging.
In the field of catalysis, yttrium tribromate has been used as a catalyst for various chemical reactions. It has been shown to be an effective catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. Yttrium tribromate has also been used as a catalyst for the oxidation of alcohols to aldehydes and ketones.
Propriétés
Numéro CAS |
15162-95-5 |
|---|---|
Nom du produit |
Yttrium tribromate |
Formule moléculaire |
Br3O9Y |
Poids moléculaire |
472.61 g/mol |
Nom IUPAC |
yttrium(3+);tribromate |
InChI |
InChI=1S/3BrHO3.Y/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clé InChI |
BUGCDNRPNRJANA-UHFFFAOYSA-K |
SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Y+3] |
SMILES canonique |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Y+3] |
Autres numéros CAS |
15162-95-5 |
Synonymes |
yttrium tribromate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



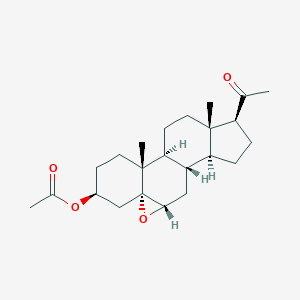
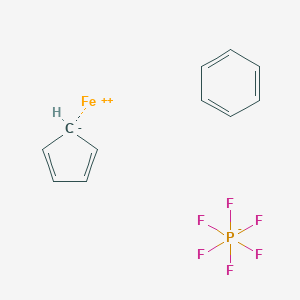
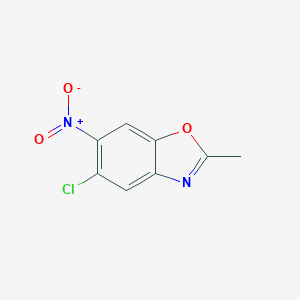
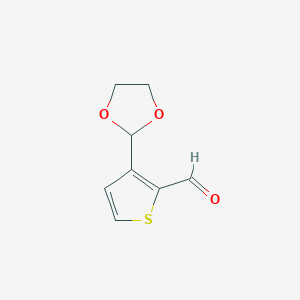
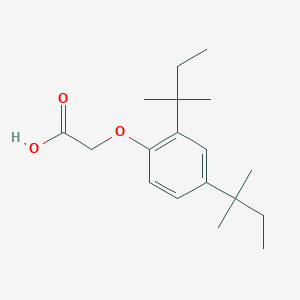
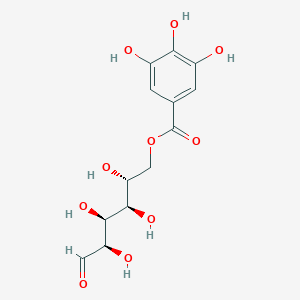
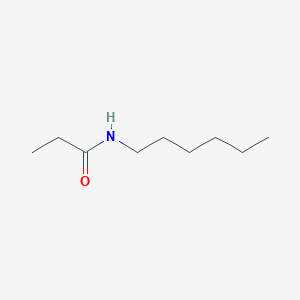
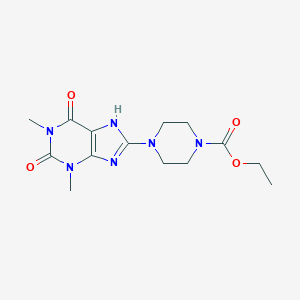
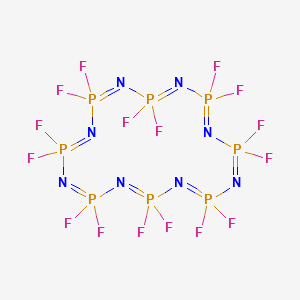
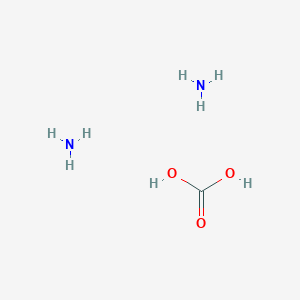
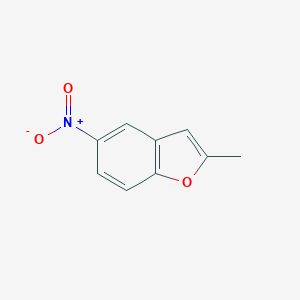
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
